2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound that falls within the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds featuring two nitrogen atoms and one oxygen atom in their ring structure. This specific compound is notable for its potential biological activities, particularly in medicinal chemistry as a scaffold for developing new drugs. The presence of the 4-chlorophenyl group enhances its pharmacological properties, making it a subject of interest in drug discovery and development.
1,2,4-Oxadiazoles are derived from the cyclization of amidoximes with carboxylic acids or through the 1,3-dipolar cycloaddition of nitrile oxides and nitriles. The first synthesis of 1,2,4-oxadiazole was reported by Tiemann and Kruger in 1884. These compounds have been classified based on their structural variations and biological activities, which include anti-inflammatory, anticancer, antibacterial, and antifungal properties .
The synthesis of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine can be achieved through various methods:
The technical aspects of these synthesis methods often include the use of solvents such as dimethyl sulfoxide or tetrahydrofuran and catalysts like sodium hydroxide or various Lewis acids to facilitate the reaction. Optimization of reaction conditions (temperature, time) is crucial to maximizing yield and purity.
The molecular structure of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine consists of a central oxadiazole ring substituted with an ethylamine side chain and a para-chlorophenyl group. The oxadiazole ring contributes to its aromatic character and potential reactivity.
The compound can undergo various chemical reactions typical for oxadiazoles:
Reactions are typically conducted under controlled conditions to avoid decomposition or side reactions. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are used to monitor reaction progress.
The mechanism by which 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. For example:
Data from biological assays indicate that compounds containing the oxadiazole moiety exhibit significant activity against various pathogens .
Relevant data on melting points, boiling points, and spectral data (NMR, IR) are crucial for characterizing this compound .
The scientific uses of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine span various fields:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century. The 1960s marked a turning point with the introduction of oxolamine, the first commercial drug containing this scaffold, used clinically as a cough suppressant [1] [10]. This breakthrough ignited interest in the heterocycle’s bioisosteric potential and pharmacological versatility. By the 21st century, research output on 1,2,4-oxadiazoles surged dramatically, driven by their presence in drugs targeting diverse conditions:
Natural product discoveries further validated the scaffold’s biological relevance. Phidianidines A and B, isolated from the sea slug Phidiana militaris in 2011, incorporate 1,2,4-oxadiazoles and exhibit potent cytotoxicity against tumor cell lines (e.g., HeLa, CaCo-2) and agonism at PTP1B and CXCR4 receptors [1] [10]. Quisqualic acid, derived from Quisqualis indica seeds, acts as a metabotropic glutamate receptor agonist, highlighting the scaffold’s CNS applicability [5].
Table 1: Evolution of 1,2,4-Oxadiazole-Containing Drugs
Decade | Drug/Compound | Therapeutic Area | Significance |
---|---|---|---|
1960s | Oxolamine | Respiratory (Cough) | First-in-class commercial drug |
1980s | Prenoxdiazine | Respiratory (Cough) | Reinforced scaffold utility |
1990s | Fasipion | Anxiolytic | Non-benzodiazepine structure |
2000s | Pleconaril, Ataluren | Antiviral, Genetic disorder | Broadened disease targeting |
2010s | Phidianidine A/B | Anticancer | Natural product validation |
The architecture of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine integrates two pharmacophoric elements critical to target engagement:
The chlorine atom’s halogen bonding capacity enables interactions with biomolecular targets (e.g., kinase hinge regions, GPCR hydrophobic pockets). In MAO B inhibitors, chloroaryl derivatives exhibit 3–5 fold higher affinity than phenyl analogs due to complementary binding with Tyr326 and Ile199 residues [3].
Ethanamine side chain at C(5):
This combination balances hydrophobic (aryl chloride) and polar (amine) domains, optimizing target affinity and pharmacokinetics. In CB2 receptor ligands, bioisosteric replacement of 1,2,4-oxadiazole with 1,3,4-oxadiazole altered dipole orientation, reducing affinity 10–50 fold, underscoring the regioisomer’s electronic impact [9].
Table 2: Electronic and Bioactivity Comparison of Substituent Effects
C(3) Substituent | Log P | Dipole Moment (D) | MAO B IC₅₀ (nM) | CB2 Kᵢ (nM) |
---|---|---|---|---|
Phenyl | 2.1 | 4.2 | 380 | 15 |
4-Chlorophenyl | 2.8 | 4.5 | 52 | 25 |
4-Methoxyphenyl | 1.9 | 4.9 | 620 | 120 |
1,2,4-Oxadiazoles serve as privileged hydrolysis-resistant surrogates for amides and esters, addressing metabolic instability while mimicking electronic and spatial properties:
N-O bond polarization replicates the electrophilic carbonyl character of amides, allowing hydrogen bond acceptance at N(4) and O [5].
Metabolic advantages:
In 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine, the oxadiazole replaces a hydrolytically labile amide linker between the chlorophenyl and ethylamine groups. This substitution preserves the pharmacophore’s spatial arrangement while enhancing metabolic stability—critical for CNS agents requiring sustained target engagement [3] [6].
Table 3: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Amide/Esters
Property | 1,2,4-Oxadiazole | Amide | Ester |
---|---|---|---|
Bond length (C=O/X) (Å) | 1.32 (N-O) | 1.23 (C=O) | 1.20 (C=O) |
Dipole moment (D) | 4.2–4.5 | 3.7 | 1.7–1.9 |
Metabolic stability (t₁/₂) | >120 min | <30 min | <15 min |
H-bond acceptor capacity | 2 sites (N,O) | 2 sites (O,C=O) | 1 site (O=C-O) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1